molecular formula C7H8N4 B11735243 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1159983-12-6

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11735243
CAS No.: 1159983-12-6
M. Wt: 148.17 g/mol
InChI Key: ZVTVOJZJNSVRHQ-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This fused structure is known for its significant impact in medicinal chemistry and material science due to its unique photophysical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of greener synthetic methodologies and tunable photophysical properties makes it a promising candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the pyrazole or pyrimidine rings, while alkylation can add alkyl groups .

Scientific Research Applications

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine stands out due to its simpler and greener synthetic methodology, tunable photophysical properties, and potential biological activities. Its ability to undergo versatile structural modifications makes it a valuable compound in various fields of research .

Properties

CAS No.

1159983-12-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H8N4/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3,(H2,8,10)

InChI Key

ZVTVOJZJNSVRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)N)N=C1

Origin of Product

United States

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